4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound exhibits significant biological activity, particularly as an inhibitor of histone deacetylase 6 (HDAC6), making it of interest in medicinal chemistry and drug development.
This compound is classified as an organic compound due to its carbon-based structure. It falls under the category of heterocycles, specifically oxadiazoles, which are known for their diverse biological properties.
The synthesis of 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid generally involves two main steps:
The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability.
The molecular formula for 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is . The structure features a benzoic acid moiety attached to an oxadiazole ring that contains a difluoromethyl substituent.
Key structural data includes:
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid can undergo various chemical reactions:
For these reactions:
The primary mechanism of action for 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid involves its role as an inhibitor of histone deacetylase 6. By inhibiting this enzyme, the compound affects histone acetylation levels, leading to alterations in gene expression that may have therapeutic implications in cancer and neurodegenerative diseases .
In vitro studies have shown that this compound exhibits selective inhibition with IC50 values indicating potent activity against HDAC6. Specific data on concentration-response relationships highlight its effectiveness over time and varying conditions .
Relevant analyses include spectral data (NMR, IR) confirming structural integrity and purity assessments through techniques like HPLC or GC-MS .
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid has several notable applications:
This compound's unique characteristics make it valuable across various fields, from medicinal chemistry to materials science.
The core 1,2,4-oxadiazole ring system in 4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is predominantly constructed via nucleophilic substitution-cyclization sequences between substituted amidoximes and functionalized benzoic acid derivatives. The benchmark approach involves activating tert-butoxycarbonyl (Boc)-protected 4-carboxybenzamidoxime (generated from 4-cyanobenzoic acid and hydroxylamine) using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOBt (Hydroxybenzotriazole) in the presence of DIPEA (Diisopropylethylamine). This activated species undergoes nucleophilic attack by 2,2-difluoroacetamide derivatives to form an O-acylated intermediate, which subsequently undergoes thermal cyclodehydration in high-boiling solvents like DMF or diglyme at 115°C to yield the target oxadiazole [4].
Critical optimization studies reveal that solvent choice dramatically impacts cyclization efficiency. Polar aprotic solvents (DMF, diglyme) facilitate ring closure but promote competing hydrolysis pathways. Recent advances utilize Dean-Stark apparatus with toluene/acetonitrile mixtures to azeotropically remove water, driving equilibrium toward cyclization while suppressing hydrolytic byproduct formation [4] [9]. Microwave irradiation significantly accelerates this step, reducing reaction times from 12–24 hours to 20–45 minutes while improving yields by 15–30% through enhanced thermal efficiency and reduced decomposition [9].
Table 1: Solvent and Activation Effects on Oxadiazole Cyclization
Activation System | Solvent | Temperature (°C) | Reaction Time | Yield Range (%) |
---|---|---|---|---|
HATU/HOBt/DIPEA | DMF | 115 | 18 h | 30–50 |
EDC/HOBt | Diglyme | 115 | 24 h | 45–55 |
EDC/HOBt | Toluene/CH₃CN | 110 (reflux) | 8 h | 65–75 |
EDC/HOBt | Toluene/CH₃CN | 150 (microwave) | 30 min | 78–85 |
Radiosynthetic approaches enable the site-specific incorporation of fluorine-18 into the difluoromethyl group for positron emission tomography (PET) tracer development. This strategy employs a bromodifluoromethyl precursor (e.g., 3-(4-carboxyphenyl)-5-(bromodifluoromethyl)-1,2,4-oxadiazole) synthesized from bromodifluoroacetic anhydride and hydroxylamine-treated benzoic acid intermediates. Nucleophilic [¹⁸F]fluoride substitution, typically using K[¹⁸F]F-K₂.2.2. carbonate complex in acetonitrile or DMSO at 100–120°C, replaces the bromine atom to generate 4-[5-([¹⁸F]difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid [3].
Key innovations focus on enhancing radiochemical efficiency:
Table 2: Radiosynthesis Parameters for [¹⁸F]Difluoromethyl Labeling
Precursor | Solvent | Temperature (°C) | Time (min) | RCY (%) | Molar Activity (GBq/μmol) |
---|---|---|---|---|---|
3-(4-Carboxyphenyl)-5-(BrCF₂)-1,2,4-oxadiazole | CH₃CN | 100 | 30 | 25 ± 3 | 20–40 |
3-(4-Carboxyphenyl)-5-(BrCF₂)-1,2,4-oxadiazole | DMSO | 120 | 20 | 42 ± 5 | 30–55 |
3-(4-Carboxyphenyl)-5-(BrCF₂)-1,2,4-oxadiazole | DMSO (flow) | 130 | 5 | 38 ± 4 | 45–70 |
Solid-phase synthesis enables rapid generation of benzoic acid-oxadiazole hybrid libraries by immobilizing either the benzoic acid or amidoxime component. 4-Cyanobenzoic acid is typically anchored to Wang or Rink amide resins via ester or amide linkages. Subsequent on-resin conversion involves:
Critical advancements include:
Achieving regiocontrol during oxadiazole functionalization requires tailored catalytic systems:
Table 3: Catalytic Systems for Regioselective Functionalization
Catalyst | Reaction Type | Site Selectivity | Conditions | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
CuO nanoparticles (10 mol%) | N-Arylation | N2 of oxadiazole | DMSO, 90°C, 12 h | 70–85 | >95 |
Sc(OTf)₃ (15 mol%) | Friedel-Crafts acylation | meta-benzoic acid | Nitromethane, 60°C, 6 h | 65–78 | 90–95 |
Eosin Y (2 mol%)/Blue LED | Decarboxylative alkylation | C5 of oxadiazole | CH₃CN, rt, 3 h | 55–70 | 85–90 |
Pd(OAc)₂/XPhos (5 mol%) | Suzuki coupling | Benzoic acid para | Dioxane/H₂O, 80°C, 8 h | 75–88 | >99 |
Mechanistic investigations reveal that oxadiazole ring electronics dominate regioselectivity. The C5 position adjacent to the oxygen atom exhibits higher electron density, favoring electrophilic substitutions, while the N2 nitrogen is more nucleophilic than N4 due to reduced lone pair delocalization. These intrinsic properties are exploited by catalysts to achieve complementary functionalization patterns essential for structure-activity relationship studies [3] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0